molecular formula C7H7FN2O4S B2574035 4-fluoro-N-methyl-3-nitrobenzenesulfonamide CAS No. 1041598-53-1

4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Cat. No. B2574035
CAS RN: 1041598-53-1
M. Wt: 234.2
InChI Key: PRTLSVYSOPRSIX-UHFFFAOYSA-N
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Description

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is used as a reagent to synthesize substituted arylsulfonamide derivatives .


Synthesis Analysis

The synthesis of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide can be achieved from 4-FLUORO-3-NITROBENZENESULFONYL CHLORIDE and Methylamine hydrochloride .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is C7H7FN2O4S. The molecular weight is 234.2. The structure includes a sulfonamide group, a nitro group, and a fluorine atom attached to a benzene ring .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 411.1±55.0 °C at 760 mmHg, and a flash point of 202.4±31.5 °C . It has a molar refractivity of 45.3±0.4 cm^3, a polar surface area of 114 Å^2, and a molar volume of 134.4±3.0 cm^3 .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research in 2016 by Kaya et al. investigated the corrosion inhibition properties of various piperidine derivatives, including ones structurally related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. These derivatives showed promise in protecting iron against corrosion, utilizing quantum chemical calculations and molecular dynamics simulations to explore their effectiveness (Kaya et al., 2016).

Versatility in Preparation of Secondary Amines and Protection of Amines

The work of Fukuyama et al. in 1995 demonstrated the versatility of 2- and 4-nitrobenzenesulfonamides, which are chemically related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. These compounds were shown to be effective in the smooth alkylation of primary amines, leading to near quantitative yields of N-alkylated sulfonamides (Fukuyama et al., 1995).

Novel Synthesis Methods

Research by Du et al. in 2005 focused on the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound closely related to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide. This synthesis was crucial for the preparation of pesticides, providing an alternative, more cost-effective method for its production (Du et al., 2005).

Applications in Cytotoxic Agents

Saari et al. in 1991 explored basic nitrobenzenesulfonamides, similar to 4-fluoro-N-methyl-3-nitrobenzenesulfonamide, for their potential as novel hypoxic cell selective cytotoxic agents. These compounds showed selective toxicity in vitro to hypoxic mammary carcinoma cells, although in vivo results were less significant (Saari et al., 1991).

Safety and Hazards

4-Fluoro-N-methyl-3-nitrobenzenesulfonamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

4-fluoro-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTLSVYSOPRSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-methyl-3-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-nitrobenzenesulfonyl chloride (43 g, 179.5 mmol) in THF (500 mL), was added triethylamine (150 mL, 1.08 mol). The mixture was cooled to −35° C. and methylamine hydrochloride (14.5 g, 215.4 mmol) in water was added dropwise. After 1 h, the mixture was warmed to room temperature and diluted with 1:1 water/ethyl acetate. The organic layer was separated and washed with saturated aqueous sodium bicarbonate, then brine, dried over MgSO4, filtered and concentrated in vacuo. The crude residue was purified via column chromatography (20% ethyl acetate/petroleum ether) to give 4-fluoro-N-methyl-3-nitrobenzenesulfonamide (38 g, 90% yield) as a yellow solid.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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